molecular formula C10H10N2 B2438563 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 144800-68-0

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B2438563
CAS No.: 144800-68-0
M. Wt: 158.204
InChI Key: NLFJADHOLXACJJ-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with the molecular formula C10H10N2. It is a yellow to brown solid at room temperature and has a molecular weight of 158.2 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with an amino and a nitrile group. It is used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, which are the most abundant components in the extracellular matrix (ECM) .

Mode of Action

This compound interacts with DDR1 in a specific manner. One of the representative compounds, 7f, binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . The nitrogen atom of the compound forms a hydrogen bond with the hinge residue Met704, while the amino group at the 2-position of the indene forms a hydrogen bond with the gatekeeper residue Thr701 .

Biochemical Pathways

Upon binding, this compound potently inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis . The compound also dose-dependently suppresses the colony formation of pancreatic cancer cells .

Pharmacokinetics

The compound is known to have a molecular weight of 1582 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer . By inhibiting DDR1 signaling and suppressing the epithelial-mesenchymal transition, the compound effectively reduces the growth and spread of pancreatic cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by desmoplasia and the presence of ECM components, plays a key role in the chemoresistance of pancreatic cancer patients . Therefore, the compound’s action may be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One common method involves the reaction of indanone with cyanamide in the presence of a base, followed by reduction . Another method includes the use of transaminase enzymes to achieve stereoselective synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific combination of an indene ring system with amino and nitrile groups. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-amino-1,3-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFJADHOLXACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144800-68-0
Record name 2-AMINO-2,3-DIHYDRO-1H-INDENE-2-CARBONITRILE
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